Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester
Description
Octadecanoic acid, [4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-ylamino]methyl ester (CAS RN: 68413-84-3) is a synthetic compound characterized by a complex molecular architecture. Its structure combines a long-chain octadecanoic acid (stearic acid) backbone esterified to a methyl group, which is further functionalized with a triazine ring substituted with multiple methoxymethyl amino groups .
While physical properties like melting point and solubility remain unreported, the presence of polar triazine substituents and hydrophobic alkyl chains may confer amphiphilic behavior, influencing its reactivity and solubility in organic solvents.
Properties
CAS No. |
68413-84-3 |
|---|---|
Molecular Formula |
C32H62N6O7 |
Molecular Weight |
642.9 g/mol |
IUPAC Name |
[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]-(methoxymethyl)amino]methyl octadecanoate |
InChI |
InChI=1S/C32H62N6O7/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-29(39)45-28-38(27-44-6)32-34-30(36(23-40-2)24-41-3)33-31(35-32)37(25-42-4)26-43-5/h7-28H2,1-6H3 |
InChI Key |
KQVFVDOZFFPYHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCN(COC)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC |
Origin of Product |
United States |
Preparation Methods
Types of Reactions
Octadecanoic acid, [4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-ylamino]methyl ester undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form corresponding oxides.
- Reduction: Reduction reactions can convert the ester group to an alcohol.
- Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
- Substitution: Substitution reactions often require the presence of a base or acid catalyst to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, oxides, and substituted triazine esters. These products have distinct properties and can be used in different applications.
Scientific Research Applications
Octadecanoic acid, [4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-ylamino]methyl ester has a wide range of applications in scientific research:
- Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
- Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
- Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
- Industry: It is used in the production of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of Octadecanoic acid, [4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-ylamino]methyl ester involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, altering their activity. The methoxymethyl groups enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl stearate: A simpler ester of octadecanoic acid, used in biodiesel production.
- Stearic acid: The parent fatty acid, widely used in cosmetics and food industries.
- Triazine derivatives: Compounds with similar triazine rings but different substituents, used in herbicides and pharmaceuticals.
Uniqueness
Octadecanoic acid, [4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-ylamino]methyl ester is unique due to its combination of a long fatty acid chain and a highly substituted triazine ring. This structure imparts unique chemical and physical properties, making it suitable for specialized applications in various fields.
Synthesis of Amino Acid Methyl Ester Hydrochlorides
General Procedure
To prepare amino acid methyl ester hydrochlorides, an amino acid (0.1 mol) is taken in a round bottom flask. Freshly distilled chlorotrimethylsilane (0.2 mol) is added slowly and stirred with a magnetic stirrer. Then methanol (100 mL) is added and the resulting solution or suspension is stirred at room temperature. After the completion of the reaction (as monitored by TLC), the reaction mixture is concentrated on a rotary evaporator to give the product amino acid ester hydrochloride.
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, [4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-ylamino]methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, oxides, and substituted triazine esters. These products have distinct properties and can be used in different applications.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential use in drug delivery systems due to its amphiphilic nature. The presence of the triazine moiety allows for improved solubility and stability in various solvents, which is crucial for pharmaceutical formulations.
- Case Study : Research indicates that derivatives of octadecanoic acid can enhance the bioavailability of poorly soluble drugs by forming stable emulsions or micelles. This property is particularly beneficial in formulating oral and parenteral medications.
Agricultural Uses
Octadecanoic acid derivatives have shown promise as agrochemicals. The compound's ability to interact with biological membranes can be exploited for developing pesticides and herbicides.
- Case Study : A study on octadecanoic acid derivatives demonstrated significant acaricidal activity against Sarcoptes scabiei larvae. The modified esters exhibited median lethal concentrations (LC50) that suggest potential for use in agricultural pest control strategies .
Cosmetic Industry
Due to its emollient properties, octadecanoic acid is frequently used in cosmetic formulations. The ester form of the compound enhances skin absorption and provides a moisturizing effect.
- Application Example : In lotions and creams, octadecanoic acid esters serve as thickening agents and improve the texture of formulations, making them more appealing to consumers.
Data Table: Applications Overview
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceuticals | Drug delivery systems enhancing solubility and stability | Formulation of oral medications |
| Agriculture | Acaricides and pesticides with enhanced membrane interaction | Control of scabies mites |
| Cosmetics | Emollients improving skin absorption and moisture | Lotions and creams |
Mechanism of Action
The mechanism of action of Octadecanoic acid, [4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-ylamino]methyl ester involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, altering their activity. The methoxymethyl groups enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, a comparative analysis with structurally or functionally related esters and triazine derivatives is provided below:
Structural and Physical Properties
Key Observations:
- The target compound’s molecular weight (~642.7) far exceeds that of simpler octadecanoate esters (e.g., methyl ester: 298.5) due to its triazine-based substituents.
- Unlike the target compound, octadecanoic acid methyl ester is well-characterized, with a melting point of 39.1°C and solubility in both polar (water) and non-polar (ether) solvents .
- The 8-oxo derivative introduces a ketone group, which may enhance reactivity in oxidation or conjugation reactions .
Regulatory and Industrial Relevance
- Regulatory Status: The target compound is listed on Canada’s NDSL, restricting its domestic use without notification . In contrast, simpler esters like octadecanoic acid methyl ester are naturally occurring (e.g., in Cassia italica and Vitex negundo extracts ) and face fewer regulatory hurdles.
- Synthetic Complexity : The target compound’s synthesis likely requires specialized protocols, akin to the multi-step triazine functionalization described in . This contrasts with the isolation of natural esters via straightforward extraction methods .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing octadecanoic acid derivatives containing triazine-based substituents?
- Methodology : Multi-step synthesis involving esterification and nucleophilic substitution. For the triazine core, use 4,6-dichloro-1,3,5-triazin-2-amine as a precursor, followed by substitution with methoxymethylamine groups. Subsequent esterification with octadecanoic acid requires acid catalysis (e.g., H₂SO₄) and anhydrous solvents (toluene or dichloromethane) under controlled temperatures (45–60°C). Reaction progress should be monitored via thin-layer chromatography (TLC) or gas chromatography (GC) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substituent positions on the triazine ring and ester linkage. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity assessment via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, with ≥95% purity as a benchmark .
Q. What analytical techniques are suitable for characterizing thermal stability and phase transitions?
- Methodology : Differential scanning calorimetry (DSC) to measure melting points and phase change enthalpies. Thermogravimetric analysis (TGA) determines decomposition temperatures. For octadecanoic acid derivatives, typical phase transitions occur near 341–342 K (melting) and 634 K (boiling), with phase change enthalpies of ~61 kJ/mol .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or membranes)?
- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinities with proteins like fatty acid-binding receptors. Molecular dynamics (MD) simulations (GROMACS) can evaluate membrane permeability, leveraging the compound’s amphiphilic nature (hydrophobic octadecanoic chain vs. polar triazine-methoxymethyl groups) . Validate predictions with in vitro assays, such as surface plasmon resonance (SPR) for binding kinetics .
Q. What strategies resolve contradictions in experimental bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodology : Dose-response studies (IC₅₀ determination) to differentiate therapeutic vs. toxic thresholds. Fractionate crude extracts via column chromatography (silica gel, gradient elution with hexane/EtOAc) to isolate active components. GC-MS or LC-MS/MS identifies co-eluting impurities (e.g., hexadecanoic acid esters) that may skew bioactivity results .
Q. How does the methoxymethyl-triazine substituent influence the compound’s physicochemical properties compared to simpler esters (e.g., methyl stearate)?
- Methodology : Compare logP values (octanol-water partitioning) to assess hydrophobicity. The triazine-methoxymethyl group increases polarity, reducing logP by ~0.5–1.0 units relative to methyl stearate (logP = 9.3). Solubility in polar aprotic solvents (DMF, DMSO) is enhanced, while aqueous solubility remains negligible (<0.1 mg/mL) .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity for the triazine ring?
- Methodology : Optimize reaction stoichiometry (1:3 molar ratio of triazine precursor to methoxymethylamine) to minimize byproducts. Use flow chemistry for precise temperature control during substitution steps. Post-synthesis purification via recrystallization (ethanol/water mixtures) or preparative HPLC ensures regiochemical fidelity .
Contradictions and Mitigation
- Thermal Data Variability : Reported melting points for octadecanoic acid derivatives vary by ±2 K due to polymorphic forms. Mitigate by standardizing annealing protocols (slow cooling from melt) .
- Bioactivity Inconsistencies : Discrepancies in anti-inflammatory activity (e.g., H-4 vs. H-5 fractions in Jatropha extracts) arise from ester hydrolysis in vivo. Stabilize the compound via microencapsulation (PLGA nanoparticles) to control release kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
